molecular formula C19H19N3O3S B2504067 2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 476462-08-5

2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2504067
CAS No.: 476462-08-5
M. Wt: 369.44
InChI Key: ZZXYFGSTSDMIRZ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)acetaldehyde
  • 2-(3,4-Dimethoxyphenyl)ethanol
  • 2-(3,4-Dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-4H-chromen-4-one

Uniqueness

2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of both a thiadiazole ring and a dimethoxyphenyl group

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12-4-7-14(8-5-12)18-21-22-19(26-18)20-17(23)11-13-6-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXYFGSTSDMIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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